1-benzyl-4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)piperazine -

1-benzyl-4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)piperazine

Catalog Number: EVT-4292704
CAS Number:
Molecular Formula: C25H25FN2OS
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2,2-Diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine

Compound Description: This compound serves as a lead compound in a structure-activity relationship (SAR) study focusing on the development of dopamine transporter (DAT) inhibitors []. It exhibits affinity for the DAT and serves as a structural basis for designing novel 3,6-disubstituted piperidine derivatives.

Relevance: This compound shares the core piperidine ring and 4-fluorobenzyl substituent with 1-benzyl-4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)piperazine. The research primarily focuses on modifying the exocyclic nitrogen atom at the 3-position of the piperidine ring, highlighting the significance of this region for DAT activity [].

cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues

Compound Description: These analogues represent a series of conformationally constrained derivatives derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine []. Modifications involve derivatizing the exocyclic N-atom at the 3-position of the lead compound with various phenyl and heterocyclic substituents.

Relevance: These analogues are structurally related to 1-benzyl-4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)piperazine through their shared piperidine ring and exploration of substituents at the 3-position. The SAR study emphasizes the influence of these modifications on DAT affinity, providing insights into the structure-activity relationships of similar piperidine derivatives [].

(S,S)-(-)-1-[2-[bis(4-Fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

Compound Description: This compound, GBR 12909, is a known high-affinity DAT inhibitor used as a reference compound in the SAR study [].

Relevance: Although structurally distinct from 1-benzyl-4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)piperazine, its inclusion in the study highlights the exploration of diverse chemical scaffolds for DAT inhibition. The study compares the potency and selectivity of the novel 3,6-disubstituted piperidine derivatives, including the enantiomer (S,S)-(-)-19a, to GBR 12909, demonstrating the potential of these novel compounds as DAT inhibitors [].

Compound Description: This enantiomer, (S,S)-(-)-19a, represents one of the most potent compounds identified within the series of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues for DAT inhibition (IC50 = 11.3 nM) [].

Relevance: While the specific structure of (S,S)-(-)-19a is not provided, it belongs to the same class of 3,6-disubstituted piperidine derivatives as 1-benzyl-4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)piperazine. Its high potency and selectivity for DAT compared to GBR 12909 underscore the potential of this structural class for developing DAT inhibitors [].

3-[4-({4-[(3-{[(2-Fluorobenzyl)oxy]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

Compound Description: LK1408 is a lead compound identified for further development as a free fatty acid receptor 1 (FFA1) agonist []. It exhibits promising activity in cellular efficacy tests, including glucose-stimulated insulin secretion in rat insulinoma INS1E cells [].

Properties

Product Name

1-benzyl-4-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)piperazine

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-[(4-fluorophenyl)methoxy]phenyl]methanethione

Molecular Formula

C25H25FN2OS

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C25H25FN2OS/c26-23-10-6-21(7-11-23)19-29-24-12-8-22(9-13-24)25(30)28-16-14-27(15-17-28)18-20-4-2-1-3-5-20/h1-13H,14-19H2

InChI Key

UWQRIZJMZKWUEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.